molecular formula C19H24N4O B7439453 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one

4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one

カタログ番号 B7439453
分子量: 324.4 g/mol
InChIキー: WSJSMVDZNGMZBM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one, also known as BDP, is a novel compound that has been gaining attention in the scientific community due to its potential applications in medicinal chemistry. BDP is a pyrimidinone-based molecule that has been shown to exhibit promising activities against a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In

作用機序

The mechanism of action of 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one is not fully understood, but it is believed to involve multiple pathways. In cancer cells, 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt pathway. In Alzheimer's disease, 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one has been shown to inhibit the aggregation of amyloid beta peptides by binding to the hydrophobic pockets on the surface of the peptides. In Parkinson's disease, 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one has been shown to protect dopaminergic neurons from oxidative stress by activating the Nrf2/ARE pathway and inhibiting the NF-kB pathway.
Biochemical and Physiological Effects:
4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one has been shown to inhibit the expression of pro-survival genes and induce the expression of pro-apoptotic genes. In Alzheimer's disease, 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one has been shown to inhibit the formation of amyloid beta oligomers and fibrils. In Parkinson's disease, 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one has been shown to increase the expression of antioxidant enzymes and decrease the expression of pro-inflammatory cytokines.

実験室実験の利点と制限

One advantage of 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one is its broad spectrum of activity against a variety of diseases. Another advantage is its relatively low toxicity compared to other compounds with similar activities. However, one limitation of 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its relatively low bioavailability, which can limit its effectiveness in vivo.

将来の方向性

There are several future directions for research on 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one. One direction is to optimize the synthesis method to improve the yield and purity of the product. Another direction is to improve the solubility and bioavailability of 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one to increase its effectiveness in vivo. Another direction is to investigate the potential of 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one as a combination therapy with other compounds to enhance its activity against diseases. Finally, further studies are needed to fully understand the mechanism of action of 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one and its potential applications in medicinal chemistry.

合成法

The synthesis of 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one involves a multi-step process that starts with the condensation of 2-amino-1,3-propanediol with 2-methyl-4-chloro-5-formylpyrimidine to form the intermediate compound 4-(2-methyl-4-chloro-5-formylpyrimidin-1-yl)-2,2-dimethyl-1,3-oxazolidine. This intermediate is then reacted with benzylamine to form the final product, 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one. The synthesis of 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one has been optimized to yield high purity and high yield of the product.

科学的研究の応用

4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one has been shown to exhibit promising activities against a variety of diseases. In cancer research, 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to be the primary cause of Alzheimer's disease. In Parkinson's disease research, 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one has been shown to protect dopaminergic neurons from oxidative stress and prevent the formation of Lewy bodies, which are the hallmark of Parkinson's disease.

特性

IUPAC Name

4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c24-18-11-17(20-15-21-18)23-10-8-19(14-23)7-4-9-22(13-19)12-16-5-2-1-3-6-16/h1-3,5-6,11,15H,4,7-10,12-14H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJSMVDZNGMZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C3=CC(=O)NC=N3)CN(C1)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。